molecular formula C8H9NO2S B14066986 2-Methyl-1-(methylsulfanyl)-4-nitrobenzene CAS No. 100949-45-9

2-Methyl-1-(methylsulfanyl)-4-nitrobenzene

Cat. No.: B14066986
CAS No.: 100949-45-9
M. Wt: 183.23 g/mol
InChI Key: AORBFEJXQFEZLF-UHFFFAOYSA-N
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Description

Benzene, 2-methyl-1-(methylthio)-4-nitro- is an organic compound with a complex structure that includes a benzene ring substituted with a methyl group, a methylthio group, and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 2-methyl-1-(methylthio)-4-nitro- typically involves the nitration of 2-methyl-1-(methylthio)benzene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring.

Industrial Production Methods

Industrial production of this compound may involve similar nitration processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced separation techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Benzene, 2-methyl-1-(methylthio)-4-nitro- undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or peracids.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the nitro group directs incoming electrophiles to the meta position relative to itself.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Hydrogen gas with a catalyst, metal hydrides.

    Substitution: Electrophiles like halogens, sulfonyl chlorides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzene derivatives depending on the electrophile used.

Scientific Research Applications

Benzene, 2-methyl-1-(methylthio)-4-nitro- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Benzene, 2-methyl-1-(methylthio)-4-nitro- depends on its chemical structure. The nitro group is electron-withdrawing, which affects the electron density of the benzene ring and influences its reactivity. The methylthio group can participate in various chemical reactions, including oxidation and substitution, altering the compound’s overall behavior. The molecular targets and pathways involved in its action are specific to the context in which it is used, such as in biological systems or chemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • Benzene, 1-methoxy-2-(methylthio)-
  • Benzene, 1-methoxy-4-(methylthio)-
  • Benzene, (methylthio)-

Uniqueness

Benzene, 2-methyl-1-(methylthio)-4-nitro- is unique due to the specific arrangement of its substituents, which imparts distinct chemical properties and reactivity

Properties

CAS No.

100949-45-9

Molecular Formula

C8H9NO2S

Molecular Weight

183.23 g/mol

IUPAC Name

2-methyl-1-methylsulfanyl-4-nitrobenzene

InChI

InChI=1S/C8H9NO2S/c1-6-5-7(9(10)11)3-4-8(6)12-2/h3-5H,1-2H3

InChI Key

AORBFEJXQFEZLF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])SC

Origin of Product

United States

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